1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-benzylpyrrolidine with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(1-Benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways. The compound’s structure allows it to bind to active sites on enzymes or receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyrrolidin-3-yl-methanol
- 1-Phenylpyrrolidin-3-yl-methanol
- 1-(2-Methoxyethyl)pyrrolidin-3-yl-methanol
Uniqueness
1-(1-Benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzylpyrrolidine moiety with a pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-12-9-15(16)19(17-12)14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSAHSZVUSPRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CCN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.